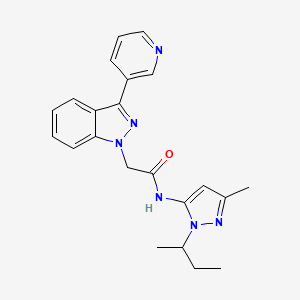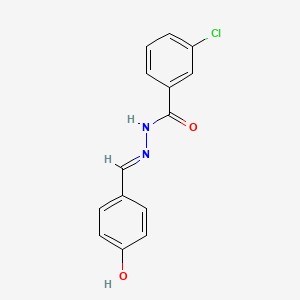![molecular formula C17H18ClN3O B6112325 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine](/img/structure/B6112325.png)
2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a synthetic compound that was first synthesized in the 1980s and has since been used in various research studies.
Mecanismo De Acción
2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. The NMDA receptor is involved in many important functions in the brain, including learning and memory. By blocking the NMDA receptor, 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine can alter the activity of neurons in the brain and affect various neurological processes.
Biochemical and Physiological Effects:
2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine has been shown to have several biochemical and physiological effects. In studies on rats, 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine has been shown to increase dopamine release in the brain, which is associated with reward and motivation. 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine has also been shown to increase the release of acetylcholine, which is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has a high purity. 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine also has a well-established mechanism of action and has been extensively studied, making it a reliable tool for research. However, 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine also has some limitations. It is a potent antagonist at the NMDA receptor, which means that it can have significant effects on neurological processes. This can make it difficult to interpret the results of experiments using 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine, and caution should be taken when interpreting the results.
Direcciones Futuras
There are several future directions for research on 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine. One area of interest is the potential use of 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to investigate its potential therapeutic applications. Another area of interest is the use of 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine in studies on drug addiction. 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine has been shown to affect the reward pathways in the brain, and further research is needed to investigate its potential as a tool for addiction research. Finally, there is potential for the development of new compounds based on the structure of 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine that may have improved pharmacological properties and therapeutic applications.
Conclusion:
In conclusion, 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a well-established mechanism of action and has been used in various studies investigating neurological processes and drug addiction. 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine has several advantages for use in lab experiments, but caution should be taken when interpreting the results. There are several future directions for research on 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine, including its potential therapeutic applications in neurological disorders and drug addiction, and the development of new compounds based on its structure.
Métodos De Síntesis
The synthesis of 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine involves the reaction of 2-chloropyrazine with N-(2-bromoethyl)-2-pyrrolidone in the presence of a base. The resulting product is then treated with sodium hydride and 1,3-dibromo-2-propanol to yield 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine. This method has been used successfully in several studies and provides a high yield of pure 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine.
Aplicaciones Científicas De Investigación
2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine has been used in various scientific research studies due to its ability to cross the blood-brain barrier and interact with the central nervous system. 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine has also been used in studies investigating the effects of drugs on the brain and the mechanisms of drug addiction.
Propiedades
IUPAC Name |
1-[3-(2-chlorophenyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-4-2-1-3-15(16)13-7-10-21(12-13)17(22)6-5-14-11-19-8-9-20-14/h1-4,8-9,11,13H,5-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFERJQRLOQWBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2Cl)C(=O)CCC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B6112250.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B6112259.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6112262.png)
![1-[9-[2-(diethylamino)ethyl]-2-(2,5-dimethylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone dihydrochloride](/img/structure/B6112282.png)

![7-(3,4-dimethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6112298.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6112305.png)
![N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6112307.png)
![2-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}pyrazine](/img/structure/B6112319.png)
![1-{5-[(isobutylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6112333.png)
![1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole](/img/structure/B6112337.png)
![N-(4'-fluoro-3-biphenylyl)-1-{[5-(hydroxymethyl)-2-furyl]methyl}prolinamide](/img/structure/B6112344.png)
![7-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6112359.png)